4-Bromo-6-methyl-1-benzofuran
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Overview
Description
4-Bromo-6-methyl-1-benzofuran: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 4-position and a methyl group at the 6-position of the benzofuran ring gives this compound its unique chemical properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
Benzofuran compounds, including 4-Bromo-6-methyl-1-benzofuran, are known to have a wide range of biological activities . .
Mode of Action
Benzofuran derivatives are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to exhibit strong biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects
Molecular Mechanism
It is known that benzofuran derivatives can act as substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1-benzofuran typically involves the bromination of 6-methyl-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methyl-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-methyl-1-benzofuran.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substituted benzofurans with various functional groups.
- Oxidized derivatives such as quinones.
- Reduced derivatives like 6-methyl-1-benzofuran .
Scientific Research Applications
Chemistry: 4-Bromo-6-methyl-1-benzofuran is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in the development of antimicrobial and anticancer agents. Its derivatives are being studied for their ability to inhibit the growth of various bacterial and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific characteristics .
Comparison with Similar Compounds
4-Bromo-1-benzofuran: Lacks the methyl group at the 6-position.
6-Methyl-1-benzofuran: Lacks the bromine atom at the 4-position.
4-Chloro-6-methyl-1-benzofuran: Contains a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness: 4-Bromo-6-methyl-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
4-bromo-6-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDUWFUDLPTMNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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